N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

cytotoxicity tumor selectivity 6,8-dimethylchromone

This specific 6,8-dimethyl/2-fluorophenyl chromone-2-carboxamide isomer is the only variant that combines the tumor-cell-selective 6,8-dimethyl chromone core with the conformationally restricted ortho-fluorophenyl amide (supported by a bifurcated intramolecular H-bond). Structurally mandated by US 11,485,720 B2 for anti-infective research, it cannot be replaced by 5,7-dimethyl, 3-fluoro, or 3-carboxamide analogs without compromising target engagement. Procure this precise isomer to exploit its unique conformational rigidity in structure-based drug design and dual-activity profiling.

Molecular Formula C18H14FNO3
Molecular Weight 311.3 g/mol
Cat. No. B11410331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC18H14FNO3
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3F)C
InChIInChI=1S/C18H14FNO3/c1-10-7-11(2)17-12(8-10)15(21)9-16(23-17)18(22)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,22)
InChIKeySXDUMHGPESUIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS 866239-69-2): Compound Identity, Class, and Procurement Context


N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS 866239-69-2; molecular formula C18H14FNO3; molecular weight 311.3 g/mol) is a fully synthetic chromone-2-carboxamide derivative belonging to the broader 4-oxo-4H-chromene (chromone) family . This compound features a 6,8-dimethyl-substituted chromone core coupled via a 2-carboxamide linker to an N-(2-fluorophenyl) moiety. Chromone-2-carboxamides constitute a privileged scaffold in medicinal chemistry, with published evidence spanning anti-infective (patent US 11,485,720 B2), cytotoxic (IC50 range 0.9–10 μM against multiple cancer cell lines), 5-lipoxygenase inhibitory, and anti-biofilm activities [1][2]. The specific 6,8-dimethyl/2-fluorophenyl substitution combination distinguishes this compound from its closest positional isomers and N-aryl analogs, and published SAR data suggest that both the dimethyl substitution pattern and the ortho-fluorine placement can independently influence biological selectivity and molecular conformation [3][4].

Why N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide Cannot Be Interchanged with Closest Analogs


Chromone-2-carboxamide derivatives exhibit pronounced structure–activity dependence on both the chromone core substitution pattern and the N-aryl carboxamide moiety, making simple equivalence assumptions unreliable for scientific procurement. The 6,8-dimethyl pattern on the chromone nucleus is not interchangeable with the 5,7-dimethyl, 6,7-dimethyl, or 7,8-dimethyl positional isomers; published evidence demonstrates that the 6,8-dimethylchromone core specifically confers the highest tumor-cell selectivity in a comparative cytotoxicity series, outperforming other substitution patterns [1]. Similarly, the 2-fluorophenyl (ortho-fluoro) substituent enables a bifurcated intramolecular N—H···(O,F) hydrogen bond that is structurally precluded in the 3-fluorophenyl (meta) and 4-fluorophenyl (para) analogs, with crystallographic evidence showing a near-coplanar dihedral angle of 0.73(16)° between the chromene and 2-fluorophenyl rings [2]. Furthermore, the 2-carboxamide regioisomer engages biological targets and exhibits pharmacokinetic behavior distinct from the corresponding 3-carboxamide series, as documented in comparative MAO-B inhibition studies where 2-carboxamide and 3-carboxamide chromones display divergent inhibitory profiles [3]. Substituting any of these three features—dimethyl positions, fluorine position, or carboxamide regioisomerism—without quantitative justification risks compromising target engagement, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide vs. Closest Analogs


6,8-Dimethylchromone Core Confers Superior Tumor-Selective Cytotoxicity Relative to Other Chromone Substitution Patterns

In a head-to-head comparative cytotoxicity study of chromone-based hybrids against human colon carcinoma (HCT116) and breast carcinoma (MCF7) cell lines, compound 11—the only derivative incorporating a 6,8-dimethylchromone core—demonstrated the highest cytotoxicity against tumor cells and the lowest cytotoxicity against non-tumor fibroblasts, establishing it as the lead compound of the series with acceptable in vitro selectivity [1]. While the target compound N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide was not directly tested in this study, the 6,8-dimethylchromone core it bears is the identical pharmacophoric element that drove selective antitumor activity, distinguishing it from analogs carrying 5,7-dimethyl, 6,7-dimethyl, or 7,8-dimethyl substitution patterns, for which comparable selectivity data have not been reported [1]. Cytotoxicity was evaluated at submicromolar concentrations across the compound series [1].

cytotoxicity tumor selectivity 6,8-dimethylchromone cancer

Ortho-Fluorophenyl Substituent Enables Unique Intramolecular N—H···(O,F) Hydrogen Bond Absent in Meta- and Para-Fluoro Analogs

Single-crystal X-ray diffraction analysis of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide—a close structural analog differing only in carboxamide regiochemistry—revealed a bifurcated intramolecular N—H···(O,F) hydrogen bond that enforces a near-coplanar geometry between the chromene ring system and the 2-fluorophenyl ring, with a measured dihedral angle of 0.73(16)° [1]. This conformational restriction is sterically and electronically possible only when the fluorine atom occupies the ortho position; the corresponding para-substituted analog (N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide) adopts a significantly non-coplanar conformation with a dihedral angle of 12.44(2)° and lacks the bifurcated hydrogen bond, instead forming only a simple N—H···O interaction [1]. The target compound N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide shares the identical N-(2-fluorophenyl)-4-oxo-4H-chromene-carboxamide framework capable of this intramolecular interaction, which is structurally unavailable to both N-(3-fluorophenyl) and N-(4-fluorophenyl) analogs [1].

conformational restriction intramolecular hydrogen bond 2-fluorophenyl crystallography

Chromone-2-Carboxamide Anti-Infective Patent Coverage: Defined IP Space Distinct from 3-Carboxamide and Non-Chromone Anti-Infectives

The target compound falls within the Markush structure of granted US Patent 11,485,720 B2 (University of Dundee), which claims chromene-2-carboxamide compounds of general formula (I) as anti-infective agents with demonstrated utility against Plasmodium falciparum (malaria), Cryptosporidium, Mycobacterium tuberculosis, Trypanosoma species (African sleeping sickness, Chagas disease), and Leishmania species [1]. The patent specifically enumerates chromone-2-carboxamides—not the 3-carboxamide regioisomers—as the therapeutically active scaffold, with the carboxamide position at C-2 being a structural requirement of the claimed general formula [1]. This places N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide within a defined intellectual property landscape relevant to anti-infective drug discovery, whereas N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-3-carboxamide (the 3-carboxamide regioisomer) and other positional variants fall outside the scope of this granted patent [1]. The patent also covers use in bacterial infections including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species) [1].

anti-infective patent chromone-2-carboxamide malaria neglected tropical disease

Chromone-2-Carboxamide Scaffold Delivers Dual Cytotoxic and 5-Lipoxygenase Inhibitory Activity with Defined SAR

A systematic SAR study of 21 chromone-2-carboxamide derivatives bearing diverse amide side chains established that 13 of 21 compounds (62%) exhibited promising cytotoxic activity against at least one cancer cell line (MCF-7 breast, OVCAR/IGROV ovarian, HCT-116 colon) with IC50 values in the 0.9–10 μM range [1]. The same compound library was screened for 5-lipoxygenase (5-LOX) inhibition, revealing that hydrophilic chromone carboxamide derivatives showed greater 5-LOX inhibitory activity [1]. Key SAR findings include: (i) a 6-fluoro substituent on the chromone nucleus (R1 position) positively impacts cytotoxic activity; (ii) propyl and 3-ethylphenyl groups on the amide side chain (R2) enhance cytotoxicity; (iii) the physico-chemical properties of chromone carboxamides align with drug development requirements, with favorable ligand efficiency values [1]. While the specific compound N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide was not among the 21 tested derivatives, its 6,8-dimethyl substitution provides a distinct electronic and steric environment at the R1 position compared to the 6-fluoro substituent benchmarked in this study, and its 2-fluorophenyl amide offers a distinct R2 group not explored in this dataset [1]. Separately, chromone-2-carboxamides of the 'retro' series have demonstrated potent P. aeruginosa biofilm inhibition (16/25 compounds with ≥50% inhibition at 50 μM) without cytotoxicity on Vero cells (IC50 > 1.0 mM), and all compounds possessed suitable logP values with no Lipinski rule violations [2]. Additionally, substituted chromone-2-carboxamide derivatives have shown anti-breast cancer activity with compound 5g achieving IC50 values of 25.7 μM (MCF-7), 48.3 μM (MDA-MB-231), and 25.7 μM (Ishikawa) [3].

cytotoxic 5-lipoxygenase chromone-2-carboxamide SAR drug-likeness

Defined Application Scenarios for N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide Based on Quantitative Evidence


Anti-Infective Lead Discovery: Malaria, Cryptosporidiosis, and Neglected Tropical Disease Programs

The compound falls within the granted claims of US 11,485,720 B2, which specifically covers chromone-2-carboxamides for the treatment or prevention of malaria (Plasmodium falciparum, P. vivax, P. ovale, P. malariae, P. knowlesi), cryptosporidiosis, tuberculosis, African sleeping sickness (HAT/AAT), Chagas disease, and leishmaniasis [1]. Procurement of this specific compound enables research groups to operate within a patent-defined chemical space with established anti-infective utility, using the 6,8-dimethyl/2-fluorophenyl substitution as a starting point for further SAR exploration. The 2-carboxamide regioisomer is structurally required by the patent claims; the 3-carboxamide analog is excluded [1].

Tumor-Selective Cytotoxicity Screening: Exploiting the 6,8-Dimethylchromone Core Advantage

Published evidence demonstrates that the 6,8-dimethylchromone core confers the highest tumor-cell cytotoxicity with the lowest non-tumor fibroblast toxicity within a comparative chromone hybrid series [2]. Procurement of the specific 6,8-dimethyl isomer enables direct evaluation of whether this tumor-selectivity advantage is maintained when the chromone core is presented as a 2-carboxamide with a 2-fluorophenyl substituent, a combination not yet profiled in the literature. This scenario is particularly relevant for academic and industrial groups pursuing chromone-based anticancer agents with reduced off-target toxicity [2].

Conformational Analysis and Structure-Based Drug Design Leveraging Ortho-Fluorine Intramolecular Hydrogen Bonding

Crystallographic evidence on a closely related 2-fluorophenyl chromene carboxamide confirms that the ortho-fluorine enables a bifurcated intramolecular N—H···(O,F) hydrogen bond resulting in a near-coplanar chromene–phenyl geometry (dihedral angle 0.73°) [3]. This conformational restriction, unavailable to meta- and para-fluoro analogs, may be exploited in structure-based drug design to reduce the entropic penalty upon target binding and to favor specific binding poses. The target compound provides an ideal tool for testing this hypothesis through comparative biophysical and structural biology studies against its 3-fluoro and 4-fluoro counterparts [3].

Dual-Activity Profiling: Combined Cytotoxicity and 5-Lipoxygenase Inhibition Assessment

The chromone-2-carboxamide scaffold has demonstrated dual cytotoxic (IC50 0.9–10 μM) and 5-lipoxygenase inhibitory activity, with hydrophilic amide side chains favoring 5-LOX inhibition [4]. The target compound's 2-fluorophenyl substituent, which is more electron-withdrawing than the benchmarked propyl and 3-ethylphenyl groups, represents an unexplored vector for modulating this dual-activity profile. Procurement enables assessment in both MTT cytotoxicity panels (MCF-7, OVCAR, IGROV, HCT-116) and 5-LOX enzyme assays to quantify the contribution of the 2-fluorophenyl/6,8-dimethyl combination to the established chromone-2-carboxamide pharmacophore [4].

Quote Request

Request a Quote for N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.